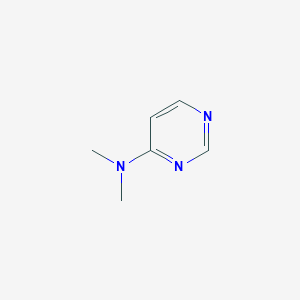

N,N-dimethylpyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-9(2)6-3-4-7-5-8-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXIOWULDXZJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342166 | |

| Record name | 4-(Dimethylamino)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31401-45-3 | |

| Record name | 4-(Dimethylamino)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of N,N-dimethylpyrimidin-4-amine

An In-depth Technical Guide to the Synthesis of N,N-dimethylpyrimidin-4-amine

This compound (DMAPym), with the chemical formula C₆H₉N₃, is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry and materials science.[1] The pyrimidine scaffold is a privileged structure found in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[2][3] Consequently, functionalized pyrimidines like DMAPym are high-value intermediates in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for cancer therapy.[4][5] This guide provides a detailed exploration of the principal synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory and process scale-up.

Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyrimidine, typically 4-chloropyrimidine. This pathway is favored for its efficiency and the ready availability of starting materials.

Mechanistic Rationale

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. The presence of a good leaving group, such as a chloride atom at the C4 position, further activates the ring for substitution.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (dimethylamine) attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rapid step, the leaving group (chloride) is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the final product. The choice of solvent and base is critical to facilitate the reaction, neutralize the generated HCl, and optimize the yield.[6]

Visualizing the SNAr Workflow

Caption: General workflow for the SNAr synthesis of this compound.

Detailed Experimental Protocol: SNAr Approach

This protocol is adapted from established methodologies for the synthesis of related aminopyrimidine derivatives.[6]

Materials:

-

4-Chloropyrimidine

-

Dimethylamine (40% solution in water)

-

Triethylamine (Et₃N)

-

Anhydrous Propanol

-

Ethyl Acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask charged with anhydrous propanol, add 4-chloropyrimidine (1.0 eq).

-

Reagent Addition: Add triethylamine (1.5 eq) to the solution. Subsequently, add the 40% aqueous solution of dimethylamine (2.0 eq) dropwise to the stirring mixture. The triethylamine acts as an organic-soluble base to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the dimethylamine nucleophile.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any residual acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, if necessary, to achieve high purity.

Data Summary: SNAr Reaction Parameters

| Starting Material | Amine Source | Base | Solvent | Conditions | Yield | Citation |

| 4-Chloropyrimidine | Dimethylamine (40% aq.) | Triethylamine | Propanol | Reflux | Not specified, but implied to be effective | [6] |

| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine (40% aq.) | (Amine in excess) | THF | 20 °C, 5h | 71% | [7] |

| 2-Chloropyridine (analogous) | DMF (reagent & solvent) | None | DMF | 90-100 °C | 80% |

Note: The data from reference[7] illustrates a highly analogous and regioselective reaction on a more complex chloropyrimidine, demonstrating the robustness of this substitution at the 4-position. The use of DMF as both a solvent and a dimethylamine source precursor is a known strategy in heterocyclic chemistry.

Alternative Synthetic Routes

While SNAr from 4-chloropyrimidine is the most common approach, other methods exist, often employed when specific substitution patterns are required or when starting from different pyrimidine precursors.

Synthesis from Pyrimidin-4-ones

An alternative route involves the conversion of a pyrimidin-4-one (or its tautomer, 4-hydroxypyrimidine) to the target amine. This is a two-step process:

-

Chlorination: The hydroxyl group of the pyrimidin-4-one is first converted to a chloro group. This is typically achieved by treatment with a strong chlorinating agent like phosphoryl chloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[8] The use of an amine, such as N,N-dimethylaniline or triethylamine, can catalyze the reaction.

-

Amination: The resulting 4-chloropyrimidine intermediate is then subjected to amination with dimethylamine as described in the primary SNAr pathway.

This two-step approach is valuable when starting from readily available uracil or other pyrimidin-4-one derivatives, which can be built through condensation reactions of 1,3-dicarbonyl compounds with urea or amidines.[2][9]

Visualizing the Two-Step Synthesis

Caption: Logical flow from a pyrimidin-4-one precursor to the final product.

Product Characterization and Purity Assessment

Confirmation of the synthesis of this compound and assessment of its purity are typically conducted using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by showing the characteristic chemical shifts and coupling patterns of the pyrimidine ring protons and the N-methyl groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Safety and Handling

Researchers must adhere to strict safety protocols when performing these syntheses.

-

4-Chloropyrimidine: Is a corrosive and lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethylamine: Is a flammable and corrosive gas or liquid with a strong odor. Aqueous solutions are highly basic. Handle in a fume hood.

-

Phosphoryl Chloride (POCl₃): Is highly corrosive and reacts violently with water. All operations must be conducted under anhydrous conditions in a fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

Conclusion

The synthesis of this compound is most efficiently achieved via the nucleophilic aromatic substitution of 4-chloropyrimidine with dimethylamine. This method is robust, high-yielding, and relies on readily accessible starting materials. For syntheses originating from pyrimidin-4-one precursors, a two-step chlorination-amination sequence provides a reliable alternative. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the subsequent research or development application. Understanding the mechanistic principles behind these transformations is paramount for troubleshooting and optimizing reaction conditions to ensure a safe and successful synthesis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 579196, this compound. Retrieved from [Link]1]

-

MDPI (2018). Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molecules. Retrieved from [Link]7]

-

El-Sayed, M. A. A. (2015). Synthesis of Pyrimidine Derivatives. Chemistry Department, Faculty of Science, Mansoura University. Retrieved from [Link]2]

-

Google Patents (1953). Synthesis of 2-amino-4,6-dimethyl pyrimidine. US2660579A. Retrieved from 9]

-

Chemistry & Biology Interface (2011). A Review on the Use of N,N-Dimethylformamide in a Vilsmeier-Haack Type of Reaction for the Synthesis of Heterocyclic Compounds. Chemistry & Biology Interface, 1(2), 161-176.

-

Google Patents (1996). Process for the preparation of chloropyrimidines. US5525724A. Retrieved from 8]

-

PubMed (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. Retrieved from [Link]4]

-

RSC Publishing (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. Retrieved from [Link]5]

Sources

- 1. This compound | C6H9N3 | CID 579196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bu.edu.eg [bu.edu.eg]

- 3. N,4-dimethylpyrimidin-5-amine | Benchchem [benchchem.com]

- 4. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 9. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

Section 1: Molecular Identity and Physicochemical Profile

An In-depth Technical Guide to the Chemical Properties of N,N-dimethylpyrimidin-4-amine

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug discovery. We will move beyond a simple recitation of facts to explore the causality behind its properties and the strategic considerations for its use in a laboratory setting. This document is designed to serve as a practical, in-depth resource for scientists and professionals.

This compound, also known as 4-(dimethylamino)pyrimidine, belongs to the aminopyrimidine class of compounds. The pyrimidine ring is a foundational motif in medicinal chemistry, famously appearing in nucleobases like cytosine and thymine.[1] The addition of a dimethylamino group at the 4-position significantly influences the electronic properties and reactivity of the pyrimidine core, making it a versatile building block and a privileged scaffold in modern drug design.[1][2]

A summary of its core identifiers and computed physicochemical properties is presented below. These values are critical for experimental design, from selecting appropriate solvent systems to predicting potential metabolic pathways.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-(Dimethylamino)pyrimidine, DMAPy | [3] |

| CAS Number | 31401-45-3 | [3] |

| Molecular Formula | C₆H₉N₃ | [3] |

| Molecular Weight | 123.16 g/mol | [3] |

| Monoisotopic Mass | 123.079647300 Da | [3] |

| SMILES | CN(C)C1=NC=NC=C1 | [3] |

| InChIKey | MSXIOWULDXZJLX-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 0.6 | [4] |

| Dissociation Constants | pKa data is available in digitized IUPAC datasets | [3] |

Section 2: Spectroscopic Characterization - The Scientist's Fingerprint

Characterization is the cornerstone of chemical synthesis. The following sections detail the expected spectroscopic signatures of this compound, providing a baseline for confirming its identity and purity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: The aromatic protons on the pyrimidine ring are significantly influenced by the ring nitrogens and the electron-donating dimethylamino group.

-

H2, H6, H5: These protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). The two nitrogen atoms in the ring are strongly electron-withdrawing, deshielding the adjacent protons (H2 and H6) and shifting them downfield relative to benzene. The proton at the 5-position (H5) will also be in this region but likely at a slightly different chemical shift.

-

-N(CH₃)₂: The six protons of the two methyl groups will appear as a sharp singlet, as they are chemically equivalent. Due to the proximity of the electron-withdrawing nitrogen, this signal is expected in the δ 2.2-3.5 ppm range.[5] This distinct singlet is often a key identifier for N-methyl groups.[6]

-

-

¹³C NMR:

-

Aromatic Carbons (C2, C4, C5, C6): These will appear in the downfield region (δ 140-165 ppm). The carbons directly bonded to nitrogen (C2, C4, C6) will be the most deshielded.

-

Methyl Carbons (-N(CH₃)₂): The carbons of the methyl groups will appear much further upfield, typically in the δ 30-45 ppm range.

-

Infrared (IR) Spectroscopy

While tertiary amines lack the characteristic N-H stretches, IR spectroscopy is still valuable for confirming the presence of other key functional groups.[5]

-

Aromatic C-H Stretch: Look for sharp peaks just above 3000 cm⁻¹, characteristic of sp² C-H bonds in the pyrimidine ring.[7]

-

C=N and C=C Stretching: Strong to medium absorptions in the 1450-1650 cm⁻¹ region will be present due to the stretching vibrations within the aromatic ring.

-

C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ region are indicative of the aryl C-N bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The compound has a molecular formula of C₆H₉N₃. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5][6] this compound follows this rule with a molecular weight of 123.16 g/mol .[3] The molecular ion peak (M⁺) should be observed at m/z = 123.

-

Fragmentation: A characteristic fragmentation pattern for amines is α-cleavage, where the bond beta to the nitrogen is broken.[5] Loss of a methyl radical (•CH₃) from the dimethylamino group would result in a fragment at m/z = 108.

Section 3: Synthesis and Purification

A common and logical laboratory synthesis for this compound involves the nucleophilic aromatic substitution (SₙAr) of a leaving group on the pyrimidine ring with dimethylamine. 4-Chloropyrimidine is a readily available starting material for this purpose.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via SₙAr

This protocol is a self-validating system. Successful execution should yield a product whose spectroscopic data matches the characteristics outlined in Section 2.

-

Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 4-chloropyrimidine (1.0 eq). Dissolve it in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Rationale: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen. Anhydrous solvent ensures the reagents are not consumed by water.

-

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of dimethylamine (1.2 eq, typically 2.0 M in THF).

-

Rationale: Triethylamine acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is cooled initially to control any potential exotherm.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: TLC is a rapid and effective technique to qualitatively assess the consumption of starting material and the formation of the product, preventing premature workup or unnecessarily long reaction times.

-

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc). Combine the organic layers.

-

Rationale: The aqueous workup removes the triethylamine hydrochloride salt and any unreacted dimethylamine. Multiple extractions ensure efficient recovery of the product from the aqueous phase.

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

-

Rationale: The brine wash removes residual water from the organic phase. Anhydrous Na₂SO₄ is a drying agent. Column chromatography separates the target compound from any non-polar impurities or baseline material, yielding the pure product.

-

Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay between the electron-deficient pyrimidine ring and the electron-donating dimethylamino group.

-

Basicity: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are basic and can be protonated or alkylated. This property is fundamental to its use as a ligand or in salt formation.[8]

-

Nucleophilic Aromatic Substitution (on derivatives): While the dimethylamino group is not a good leaving group, other positions on the ring can be functionalized with leaving groups (e.g., halogens) to allow for further SₙAr reactions.

-

Electrophilic Aromatic Substitution: The dimethylamino group is a strong activating group, donating electron density into the pyrimidine ring via resonance. This increases the nucleophilicity of the ring, particularly at the 5-position, making it more susceptible to electrophilic attack than the parent pyrimidine.

Caption: Electron donation from the amino group activates the ring.

Section 5: The Role in Medicinal Chemistry and Drug Discovery

The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors.[9][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

-

Privileged Scaffold: The 4-aminopyrimidine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase active site.[10] The N1 nitrogen and the exocyclic amino group are crucial for this interaction.

-

Vector for SAR: The pyrimidine ring serves as a rigid and synthetically tractable core. The other positions (2, 5, and 6) can be functionalized to explore structure-activity relationships (SAR), optimizing potency, selectivity, and pharmacokinetic properties.[11]

-

Applications: Derivatives of this and similar aminopyrimidines are investigated as inhibitors of various protein kinases and as potential treatments for cancer.[9][12] For instance, N,5-Dimethylpyrimidin-4-amine is a scaffold for microtubule targeting agents with antiproliferative effects.[2]

Caption: Model of aminopyrimidine as a kinase hinge-binder.

Section 6: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is an irritant and requires careful handling.

GHS Hazard Classification

Based on aggregated data, the compound is classified with the following hazards:[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word associated with these hazards is "Warning".[3]

Safe Handling and Personal Protective Equipment (PPE)

| Precaution | Recommendation | Rationale |

| Engineering Controls | Work in a well-ventilated area or a chemical fume hood.[13][14] | To keep airborne concentrations low and minimize inhalation risk.[13] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[13] | To prevent contact with eyes, which can cause serious irritation.[3] |

| Skin Protection | Wear suitable protective gloves (e.g., nitrile) and a lab coat.[13] | To prevent skin contact, which causes irritation.[3] |

| Hygiene | Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.[15] | To prevent accidental ingestion and cross-contamination. |

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[14][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14] Do not let the product enter drains.[13]

Conclusion

This compound is more than just a chemical with a CAS number. It is a versatile tool for chemical innovation, particularly in the life sciences. Its distinct spectroscopic signature allows for unambiguous identification, while its predictable reactivity makes it a reliable synthetic intermediate. For drug discovery professionals, its role as a privileged scaffold offers a proven starting point for developing targeted therapeutics. Understanding these core chemical properties is the first step toward harnessing its full potential in research and development.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: N4,N4-Dimethylpyrimidine-2,4,6-triamine.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 579196, this compound. PubChem. [Link]

- Sigma-Aldrich. (2021, October 7). Safety Data Sheet.

- Benchchem. (n.d.). 2-Cyclopropyl-N,N-dimethylpyrimidin-4-amine.

- Loba Chemie. (2016, May 30). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 1122-58-3 Name: N,N-dimethylpyridin-4-amine.

- Fisher Scientific. (2010, January 4). Safety Data Sheet.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12707501, N,4-Dimethylpyrimidin-2-amine. PubChem. [Link]

-

Kubono, K., et al. (n.d.). Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. National Institutes of Health. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 445779, 2,5-Dimethylpyrimidin-4-Amine. PubChem. [Link]

- PubChemLite. (n.d.). This compound (C6H9N3).

- Benchchem. (n.d.). N,4-dimethylpyrimidin-5-amine.

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples.

- Benchchem. (n.d.). N,5-Dimethylpyrimidin-4-amine.

- Benchchem. (n.d.). 2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 796082, N,N-dimethyl-2,6-diphenylpyrimidin-4-amine. PubChem. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 417391, N,N-Dimethylpiperidin-4-amine. PubChem. [Link]

- ChemicalBook. (n.d.). N,N-Dimethylpiperidin-4-amine synthesis.

- Sigma-Aldrich. (n.d.). 4-(Dimethylamino)pyridine.

- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.

- ChemBK. (n.d.). N,N-Dimethyl-4-aminopyridine.

- Google Patents. (1953). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

-

Liu, X., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

-

MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13021, 2-Amino-4,6-dimethyl pyrimidine. PubChem. [Link]

- Koei Chemical Co., Ltd. (n.d.). N,N-Dimethyl-4-piperidinamine.

- Chemsrc. (n.d.). 2,3,5,6-Tetrabromo-N,N-dimethylpyridin-4-amine.

Sources

- 1. N,4-dimethylpyrimidin-5-amine | Benchchem [benchchem.com]

- 2. N,5-Dimethylpyrimidin-4-amine|CAS 52698-53-0 [benchchem.com]

- 3. This compound | C6H9N3 | CID 579196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. fiveable.me [fiveable.me]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Cyclopropyl-N,N-dimethylpyrimidin-4-amine [benchchem.com]

- 10. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine | Benchchem [benchchem.com]

- 13. aksci.com [aksci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. lobachemie.com [lobachemie.com]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1122-58-3 Name: N,N-dimethylpyridin-4-amine [xixisys.com]

An In-depth Technical Guide to N,N-dimethylpyrimidin-4-amine (CAS: 31401-45-3) for Advanced Research and Development

This technical guide provides a comprehensive overview of N,N-dimethylpyrimidin-4-amine, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical and physical properties, synthesis, applications, and safety considerations of this compound, offering field-proven insights and detailed protocols to support its use in a laboratory setting.

Core Compound Identity and Properties

This compound, registered under CAS number 31401-45-3, is a substituted pyrimidine with a molecular formula of C₆H₉N₃.[1] The presence of the electron-donating dimethylamino group on the pyrimidine ring significantly influences its chemical reactivity and potential as a building block in organic synthesis.

Chemical and Physical Data Summary

A compilation of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 31401-45-3 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(Dimethylamino)pyrimidine, 4-dimethylaminopyrimidine | [1] |

| Appearance | White solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Expected to be soluble in organic solvents |

Synthesis of this compound: A Proposed Protocol

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, a plausible and efficient route can be extrapolated from established methods for the synthesis of analogous aminopyrimidines. The most common approach involves the nucleophilic aromatic substitution (SNAr) of a suitable halopyrimidine with dimethylamine.

Proposed Synthetic Workflow

The following diagram illustrates a proposed synthetic workflow for the preparation of this compound from 4-chloropyrimidine.

Sources

An In-depth Technical Guide to N,N-dimethylpyrimidin-4-amine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

N,N-dimethylpyrimidin-4-amine, a substituted pyrimidine derivative, represents a significant scaffold in medicinal chemistry and drug development. Its structural features, particularly the presence of a privileged pyrimidine core and a dimethylamino group, confer valuable physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of this compound, including its IUPAC nomenclature, physicochemical properties, a detailed, field-proven synthetic protocol, in-depth spectral analysis, and a discussion of its reactivity and established applications in modern drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery, found in a plethora of biologically active molecules, including nucleic acids and various therapeutic agents[1]. The incorporation of an amino group at the 4-position of the pyrimidine ring gives rise to 4-aminopyrimidines, a class of compounds with a rich history in medicinal chemistry, notably as precursors to kinase inhibitors and other targeted therapies[1]. This compound, with its specific substitution pattern, offers a unique combination of electronic and steric properties that make it an attractive building block for the synthesis of novel drug candidates.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its effective utilization in research and development.

IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [2]. Its chemical structure is depicted below:

Caption: Chemical structure and formula of this compound.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for predicting its behavior in various experimental settings, from chemical reactions to biological assays.

| Property | Value | Source |

| Molecular Formula | C6H9N3 | [2] |

| Molecular Weight | 123.16 g/mol | [2] |

| CAS Number | 31401-45-3 | [2] |

| Appearance | White to off-white crystalline solid (predicted) | Inferred from similar compounds |

| pKa (conjugate acid) | 6.85 (predicted) | [2][3][4] |

| Solubility | Soluble in water and polar organic solvents | [5] |

| X-ray Crystal Data | Not available for the parent compound. Data for adducts of the analogous 4-(dimethylamino)pyridine suggest planar pyridine rings and potential for hydrogen bonding and π-stacking. | [6][7][8][9][10] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNA) reaction. This approach is well-precedented for the amination of halopyrimidines and offers a reliable and scalable route to the desired product.

Reaction Principle and Causality

The reaction proceeds via the displacement of a halide (typically chloride) from the electron-deficient pyrimidine ring by a nucleophilic amine. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the 4-position towards nucleophilic attack. Dimethylamine, a strong nucleophile, readily attacks the carbon-chlorine bond, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the final product.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the amination of chloropyrimidines[11][12][13][14] and has been optimized for the synthesis of this compound.

Materials:

-

4-Chloropyrimidine hydrochloride

-

Dimethylamine (40% solution in water or anhydrous gas)

-

Anhydrous Ethanol

-

Diethyl ether

-

Potassium hydroxide (for generating anhydrous dimethylamine, if needed)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware, including a three-necked round-bottom flask, reflux condenser, gas inlet tube, and distillation apparatus.

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a gas inlet tube, place 4-chloropyrimidine hydrochloride (0.1 mol) and 150 mL of anhydrous ethanol.

-

Amination: Heat the mixture to reflux. Bubble anhydrous dimethylamine gas through the solution for 6 hours. Alternatively, a 40% aqueous solution of dimethylamine can be used, though this may require a longer reaction time and a more rigorous workup to remove water.

-

Workup: After the reaction is complete (monitored by TLC), cool the solution to room temperature. Remove approximately 100 mL of ethanol by rotary evaporation.

-

Precipitation and Filtration: Chill the remaining residue in an ice bath for 1 hour. Add 75 mL of diethyl ether to precipitate any remaining dimethylamine hydrochloride. Filter the mixture to remove the salt.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The identity and purity of the final product should be confirmed by NMR spectroscopy and Mass Spectrometry.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.5 ppm (s, 1H): This singlet corresponds to the proton at the 2-position of the pyrimidine ring.

-

δ ~8.2 ppm (d, 1H): This doublet is assigned to the proton at the 6-position, coupled to the proton at the 5-position.

-

δ ~6.5 ppm (d, 1H): This doublet corresponds to the proton at the 5-position, coupled to the proton at the 6-position.

-

δ ~3.1 ppm (s, 6H): This singlet integrates to six protons and is characteristic of the two equivalent methyl groups of the dimethylamino substituent.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~162 ppm: Carbon at the 4-position, directly attached to the dimethylamino group.

-

δ ~158 ppm: Carbon at the 2-position.

-

δ ~157 ppm: Carbon at the 6-position.

-

δ ~107 ppm: Carbon at the 5-position.

-

δ ~39 ppm: The two equivalent methyl carbons of the dimethylamino group.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 123. The fragmentation pattern will likely be dominated by the loss of a methyl radical (•CH₃) from the dimethylamino group, resulting in a significant fragment at m/z = 108. Further fragmentation of the pyrimidine ring can also be expected.

Infrared (IR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950-2850 | C-H stretching (aliphatic, -CH₃) |

| ~1600-1550 | C=C and C=N stretching (pyrimidine ring) |

| ~1350-1250 | C-N stretching (aromatic amine) |

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily governed by the pyrimidine ring and the dimethylamino group. The lone pair of electrons on the dimethylamino nitrogen can participate in resonance, increasing the electron density of the pyrimidine ring and influencing its reactivity in electrophilic aromatic substitution reactions.

Role as a Privileged Scaffold

The 4-aminopyrimidine moiety is a well-established "privileged scaffold" in drug discovery, particularly in the development of kinase inhibitors[1]. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating strong and specific interactions with the hinge region of the ATP-binding pocket of kinases.

Application in Kinase Inhibitor Synthesis

Numerous kinase inhibitors targeting various members of the kinome, including cyclin-dependent kinases (CDKs), have been developed based on the 4-aminopyrimidine scaffold[1]. This compound serves as a valuable building block in the synthesis of these inhibitors, where the dimethylamino group can be retained or further modified to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic properties, and the proven utility of the 4-aminopyrimidine scaffold in drug discovery make it a compound of significant interest to researchers in both academic and industrial settings. This technical guide provides a solid foundation for the synthesis, characterization, and application of this important molecule, empowering scientists to leverage its potential in the development of novel therapeutics.

References

-

Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

-

Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane. PMC. [Link]

-

This compound. PubChem. [Link]

-

Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. NIH. [Link]

-

4-Chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. Homework.Study.com. [Link]

-

Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. ResearchGate. [Link]

-

Crystal structure of 4-(dimethylamino)pyridinium cis-diaquabis(oxalato-κO,O′)ferrate(III) hemihydrate. ResearchGate. [Link]

-

4-DIMETHYLAMINOPYRIDINE. precisionFDA. [Link]

-

Solved 4-Chloropyridine undergoes reaction with | Chegg.com. Chegg.com. [Link]

-

4-Dimethylaminopyridine. Wikipedia. [Link]

-

24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]

-

2-(Dimethylamino)pyrimidine. Organic Syntheses Procedure. [Link]

-

4-(Dimethylamino)pyridine. PubChem. [Link]

-

4-Dimethylaminopyridine as a catalyst in heroin synthesis. ResearchGate. [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

-

Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

N,4-Dimethylpyrimidin-2-amine. PubChem. [Link]

-

N,N-dimethylpyrimidin-5-amine. PubChem. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C6H9N3 | CID 579196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,4-Dimethylpyrimidin-2-amine | C6H9N3 | CID 12707501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-dimethylpyrimidin-5-amine | C6H9N3 | CID 578965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Prospective Crystal Structure of N,N-dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Predicted

In the landscape of molecular crystallography, the precise three-dimensional arrangement of atoms within a crystal lattice is paramount to understanding a compound's physical properties, stability, and potential for intermolecular interactions. This guide is dedicated to the structural analysis of N,N-dimethylpyrimidin-4-amine, a molecule of significant interest in medicinal chemistry.

It is crucial to establish at the outset that a comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature did not yield a publicly available, experimentally determined single-crystal X-ray structure for this compound. The absence of this foundational data presents a unique challenge but also an opportunity. This guide will, therefore, proceed on two fronts:

-

A Predictive Analysis: By leveraging crystallographic data from structurally analogous compounds, we will construct a detailed, predictive model of the molecular geometry and crystal packing of this compound. This section will delve into the anticipated bond lengths, angles, and, most critically, the intermolecular forces likely to govern its solid-state architecture.

-

A Methodological Blueprint: We will provide a robust, field-proven experimental workflow for the crystallization and subsequent single-crystal X-ray diffraction (SC-XRD) analysis of the title compound. This serves as a practical guide for researchers aiming to determine its empirical structure.

This dual approach ensures that while we operate at the frontier of what is known, we are rigorously grounded in established crystallographic principles and best practices, offering both a theoretical framework and a practical path forward.

Part 1: Predictive Structural Analysis of this compound

The molecular structure of this compound (C₆H₉N₃) is composed of a pyrimidine ring substituted at the 4-position with a dimethylamino group.[1] The planarity of the pyrimidine ring and the stereochemistry of the dimethylamino group are key determinants of its overall conformation and packing potential.

Predicted Molecular Geometry

Based on analyses of related structures, such as 4,6-Dimethylpyrimidin-2-amine[2][3] and co-crystals of N,N-dimethylpyridin-4-amine,[4] we can predict the core geometry of the this compound molecule. The pyrimidine ring is expected to be essentially planar. The exocyclic dimethylamino group will likely exhibit a geometry that balances steric hindrance and electronic effects. The nitrogen of the dimethylamino group is expected to be sp² hybridized, leading to a trigonal planar arrangement of its substituents, though slight pyramidalization can occur.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Caption: Predicted molecular structure of this compound.

Table 1: Predicted vs. Observed Geometrical Parameters of Related Aminopyrimidines.

| Parameter | Predicted for this compound | Observed in 4,6-Dimethylpyrimidin-2-amine[2][3] |

|---|---|---|

| Pyrimidine Ring | Planar | Essentially Planar (r.m.s. deviations 0.003-0.016 Å) |

| C-N (endo) bond lengths | ~1.33 - 1.38 Å | 1.328(3) - 1.373(4) Å |

| C-C (endo) bond lengths | ~1.37 - 1.40 Å | 1.374(4) - 1.388(4) Å |

| C-N (exo) bond length | ~1.36 Å | 1.348(4) Å |

Predicted Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound will be dictated by a hierarchy of intermolecular interactions. While it lacks a classic hydrogen bond donor (like the -NH₂ group in 2-amino-4,6-dimethylpyrimidine), it possesses several acceptors and can participate in weaker, non-covalent interactions.

-

C-H···N Hydrogen Bonds: The most probable significant interaction will be weak hydrogen bonds between the methyl and aromatic C-H donors of one molecule and the nitrogen atoms (both in the ring and the exocyclic amino group) of adjacent molecules. These interactions, though weaker than conventional N-H···N or O-H···N bonds, are known to be structure-directing. In the crystal structure of 4,6-Dimethylpyrimidin-2-amine, N-H···N hydrogen bonds lead to the formation of zigzag ribbons.[2][3] A similar, though weaker, C-H···N network is plausible for the title compound.

-

π-π Stacking: The electron-deficient pyrimidine ring is a prime candidate for π-π stacking interactions. We can anticipate offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion, with centroid-to-centroid distances in the range of 3.4 to 3.8 Å. This type of interaction is a significant cohesive force in the crystal packing of many nitrogen-containing aromatic heterocycles.[5]

-

Van der Waals Forces: Dispersion forces will play a ubiquitous role in the overall crystal packing, particularly involving the methyl groups, contributing to an efficient space-filling arrangement.

dot digraph "Predicted_Interactions" { graph [fontname="Helvetica", fontsize=12, labelloc="t", label="Predicted Intermolecular Interactions"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853", arrowhead=normal];

}

Caption: Key predicted intermolecular forces in the crystal lattice.

Part 2: Experimental Workflow for Crystal Structure Determination

The following section outlines a comprehensive, self-validating protocol for obtaining high-quality single crystals of this compound and determining its crystal structure via SC-XRD.

Synthesis and Purification

A common synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as 4-chloropyrimidine, with dimethylamine.

Protocol:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition: Add an excess of dimethylamine (typically a 40% aqueous solution, 2-3 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure this compound. Confirm purity and identity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Crystallization Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of various crystallization techniques and solvent systems is essential.

Table 2: Recommended Crystallization Screening Techniques.

| Technique | Description | Key Parameters |

|---|---|---|

| Slow Evaporation | A solution of the compound is left undisturbed in a vial covered with a perforated seal, allowing the solvent to evaporate slowly. | Solvent choice, concentration, temperature. |

| Vapor Diffusion | A concentrated solution of the compound in a good solvent is placed in a small vial, which is then placed inside a larger sealed chamber containing a poor solvent (the precipitant). The precipitant vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization. | Solvent/precipitant pair, concentration, temperature. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Solvent, cooling rate, saturation level. |

Recommended Solvents for Screening:

-

Single Solvents: Acetone, Acetonitrile, Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Toluene.

-

Binary Systems (for vapor diffusion): Dichloromethane/Hexane, Acetone/Water, Ethanol/Diethyl Ether.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K).

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[6] A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods.[6] Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using metrics such as the R-factor (agreement factor), goodness-of-fit (GooF), and analysis of the residual electron density map. The final crystallographic data is prepared in the Crystallographic Information File (CIF) format for deposition in a public database like the CCDC.

dot digraph "Experimental_Workflow" { graph [fontname="Helvetica", fontsize=12, labelloc="t", label="Workflow for Crystal Structure Determination"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4", arrowhead=normal];

}

Caption: A systematic workflow for empirical structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive predictive analysis based on sound crystallographic principles and data from closely related analogues. We anticipate a planar pyrimidine core with key intermolecular interactions driven by C-H···N hydrogen bonds and π-π stacking. Furthermore, the detailed experimental blueprint provided herein offers a clear and robust pathway for researchers to undertake the empirical determination of this structure, a finding that would be a valuable addition to the field and would provide critical insights for its application in drug design and materials science.

References

-

Sheldrick, G.M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

Saeed, A., et al. (2024). Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine. Acta Crystallographica Section E: Crystallographic Communications, E80, 834-838. [Link]

-

National Center for Biotechnology Information (2023). 4-(Dimethylamino)pyridine. PubChem Compound Summary for CID 14284. [Link]

-

Fu, W.-W., et al. (2013). 4,6-Dimethylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(1), o32. [Link]

-

Fu, W.-W., et al. (2013). 4,6-Dimethylpyrimidin-2-amine. Acta Crystallographica Section E, E69, o32. [Link]

-

National Center for Biotechnology Information (2023). This compound. PubChem Compound Summary for CID 579196. [Link]

-

National Center for Biotechnology Information (2023). 2-Amino-4,6-dimethyl pyrimidine. PubChem Compound Summary for CID 13021. [Link]

-

Vasylevskyi, S.I., et al. (2014). Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798–o799. [Link]

Sources

- 1. This compound | C6H9N3 | CID 579196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4,6-Dimethylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of the 1:1 co-crystal 4-(dimethylamino)pyridin-1-ium 8-hydroxyquinoline-5-sulfonate–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N,N-dimethylpyrimidin-4-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N,N-dimethylpyrimidin-4-amine (CAS 31401-45-3). Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles of spectral interpretation, experimental protocols for data acquisition, and the structural elucidation of this key pyrimidine derivative. By integrating theoretical knowledge with practical insights, this guide serves as an authoritative resource for the unambiguous characterization of this compound and related heterocyclic compounds.

Introduction: The Significance of this compound

This compound, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The precise characterization of substituted pyrimidines is therefore critical for quality control, reaction monitoring, and understanding structure-activity relationships.

NMR spectroscopy is an unparalleled tool for the non-destructive and detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide focuses on the application of ¹H and ¹³C NMR to definitively characterize this compound.

Molecular Structure and Spectroscopic Rationale

The structure of this compound features a pyrimidine ring substituted at the C4 position with a dimethylamino group. This substitution pattern dictates the electronic environment of each nucleus and, consequently, its NMR spectral signature.

Figure 1: Chemical structure and atom numbering of this compound.

The key structural features influencing the NMR spectrum are:

-

Aromaticity and Heteroatoms: The pyrimidine ring is aromatic, and the two nitrogen atoms are strongly electronegative. This deshields the ring protons and carbons, shifting their signals downfield in the NMR spectrum.[1]

-

Electron-Donating Group (EDG): The N,N-dimethylamino (-N(CH₃)₂) group is a powerful electron-donating group. It increases electron density in the pyrimidine ring, particularly at the ortho (C5) and para (C2) positions, through resonance. This shielding effect counteracts the deshielding from the ring nitrogens and causes an upfield shift for these positions compared to unsubstituted pyrimidine.[1]

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound displays four distinct signals corresponding to the four unique proton environments.

Table 1: ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | ~8.45 | Singlet (s) | - | 1H |

| H6 | ~8.15 | Doublet (d) | J(H6-H5) ≈ 5.8 | 1H |

| H5 | ~6.50 | Doublet (d) | J(H5-H6) ≈ 5.8 | 1H |

| -N(CH₃)₂ | ~3.10 | Singlet (s) | - | 6H |

| (Note: Data are typical values and may vary slightly based on solvent and concentration. Sourced from spectral databases and principles of pyrimidine NMR.) |

Causality Behind Signal Assignments:

-

H2 Proton: This proton is situated between two electronegative nitrogen atoms, leading to significant deshielding and placing it furthest downfield. It appears as a singlet because its closest proton neighbors (H5 and H6) are four bonds away, resulting in negligible coupling.

-

H6 Proton: The H6 proton is adjacent to a ring nitrogen (N1), causing it to be deshielded. It is coupled to the H5 proton, resulting in a doublet.

-

H5 Proton: This proton is ortho to the electron-donating -N(CH₃)₂ group, experiencing a strong shielding effect that shifts its signal significantly upfield compared to other pyrimidine protons.[1] It is coupled to H6, appearing as a doublet with the same coupling constant.

-

-N(CH₃)₂ Protons: The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-N and N-C bonds. They give rise to a single, intense singlet, integrating to 6H, in the aliphatic region of the spectrum.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. There are four unique carbon signals for the pyrimidine ring and one signal for the two equivalent methyl carbons.

Table 2: ¹³C NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) |

| C4 | ~163.5 |

| C2 | ~157.0 |

| C6 | ~155.5 |

| C5 | ~105.0 |

| -N(CH₃)₂ | ~37.0 |

| (Note: Data are typical values sourced from spectral databases like PubChem and interpreted based on established principles.)[2] |

Causality Behind Signal Assignments:

-

C4 Carbon: This carbon is directly attached to the amino group and is part of the C=N double bond system. The direct attachment to nitrogen causes a strong downfield shift, making it the most deshielded carbon.

-

C2 and C6 Carbons: These carbons are bonded to two nitrogen atoms (C2) or one nitrogen atom (C6) within the aromatic ring, placing them at the downfield end of the spectrum. Their precise ordering can be confirmed with advanced 2D NMR techniques like HMBC.[1]

-

C5 Carbon: Similar to its attached proton (H5), the C5 carbon is strongly shielded by the electron-donating effect of the dimethylamino group, causing its signal to appear significantly upfield.

-

-N(CH₃)₂ Carbons: The two methyl carbons are equivalent and appear as a single peak in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires a standardized and validated protocol.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power and relatively clean spectral window.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds.[4]

-

Cap the NMR tube and vortex or sonicate briefly to ensure complete dissolution.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

-

-

¹H NMR Acquisition:

-

Load standard proton acquisition parameters. A typical experiment uses a 30° or 90° pulse angle with a relaxation delay of 1-2 seconds.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

-

Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4]

-

-

¹³C NMR Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30). Proton decoupling simplifies the spectrum by collapsing all multiplets into singlets.

-

Set the spectral width to cover the full range of carbon signals (e.g., 0 to 180 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Reference the spectrum to the solvent signal (e.g., the center of the CDCl₃ triplet at 77.16 ppm).[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

-

Figure 2: Standard workflow for NMR sample analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a unique and definitive fingerprint for its molecular structure. The characteristic chemical shifts and coupling patterns, governed by the interplay of aromaticity, heteroatom electronegativity, and the strong electron-donating nature of the dimethylamino group, allow for unambiguous signal assignment. The protocols and data presented in this guide offer a robust framework for the characterization of this compound, ensuring scientific integrity and reproducibility for researchers in synthetic chemistry, drug discovery, and quality assurance.

References

-

Benchchem. Interpreting Complex NMR Spectra of Substituted Pyrimidine Compounds. Technical Support Center. 1

-

Juen, M. A., et al. (2016). Dispersion NMR Spectroscopy. Angewandte Chemie International Edition. Supporting Information. 3

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 579196, this compound. Link

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

Sources

The Solubility Profile of N,N-dimethylpyrimidin-4-amine: A Technical Guide for Drug Development Professionals

Abstract

N,N-dimethylpyrimidin-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development due to its prevalence as a scaffold in various pharmacologically active molecules. A thorough understanding of its solubility characteristics is paramount for formulation development, bioavailability, and overall therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical principles governing its behavior in different solvent systems. In the absence of extensive published quantitative data, this guide offers a predictive analysis of its solubility based on its physicochemical properties and provides a detailed, field-proven experimental protocol for its empirical determination. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their work with this important compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₉N₃, is a substituted pyrimidine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its structural motif is found in molecules targeting a range of therapeutic areas. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its bioavailability. Poor aqueous solubility can be a major hurdle in drug development, leading to suboptimal drug exposure and therapeutic failure. Therefore, a comprehensive understanding of the solubility of this compound in various solvents is a foundational requirement for its successful application in pharmaceutical research and development.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound provides key insights into its expected solubility.

2.1. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Structure | A tertiary amine with a pyrimidine ring | [1] |

2.2. Structural Analysis and Predicted Solubility

This compound possesses a tertiary amine group attached to a pyrimidine ring. This structure imparts a degree of polarity to the molecule due to the presence of nitrogen atoms with lone pairs of electrons. However, the two methyl groups on the exocyclic nitrogen and the aromatic pyrimidine ring contribute to its nonpolar character.

-

Polar Solvents: The nitrogen atoms in the pyrimidine ring and the dimethylamino group can act as hydrogen bond acceptors, suggesting potential solubility in polar protic solvents like water and alcohols. However, as a tertiary amine, it lacks the ability to act as a hydrogen bond donor, which may limit its solubility compared to primary or secondary amines.[2] The overall solubility in water is expected to be moderate to low. In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), where hydrogen bonding is less of a factor, the polar nature of the molecule is expected to lead to good solubility.[2][3]

-

Nonpolar Solvents: The presence of the methyl groups and the pyrimidine ring provides nonpolar characteristics, suggesting that this compound will exhibit some solubility in nonpolar solvents like toluene and hexane. The interactions in these cases would be primarily driven by van der Waals forces.

The following diagram illustrates the key structural features of this compound and their influence on its solubility.

Caption: Factors influencing the solubility of this compound.

2.3. Predicted Solubility in Common Solvents

Based on the theoretical principles discussed, the predicted solubility of this compound in various classes of solvents is summarized in the table below. It is important to note that these are qualitative predictions, and experimental verification is essential.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | Capable of hydrogen bonding as an acceptor, but lacks donor capabilities. The hydrophobic pyrimidine ring and methyl groups limit solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Good polarity match without the requirement for hydrogen bond donation.[2][3] |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | van der Waals interactions with the nonpolar regions of the molecule. |

| Acidic (Aqueous) | Dilute HCl | High | The basic nitrogen atoms will be protonated to form a more soluble salt. |

| Basic (Aqueous) | Dilute NaOH | Low | The molecule is already a weak base; increasing the pH will not enhance solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available quantitative solubility data, an empirical determination is crucial. The equilibrium shake-flask method is a reliable and widely accepted technique for this purpose.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

3.2. Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

3.3. Detailed Protocol

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC method (or other appropriate technique) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the results.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant from the analytical results.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

3.4. Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following self-validating measures should be incorporated into the protocol:

-

Mass Balance: After the experiment, the remaining solid can be dried and weighed to confirm that a significant amount of undissolved material was present at equilibrium.

-

Multiple Time Points: Samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The solubility values should be consistent at the later time points.

-

Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the precision of the method.

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-dimethylpyrimidine-2,4-diamine. National Center for Biotechnology Information. [Link]

-